Cas no 1185039-30-8 (Gliclazide-d4)

Gliclazide-d4 化学的及び物理的性質
名前と識別子
-
- Gliclazide-d4
- J-003786
- ES-2545
- AKOS037652776
- 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea
- Gliclazide-d4 (phenyl-d4)
- HY-B0753S
- F90928
- 1185039-30-8
- CS-0169650
-
- インチ: InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D
- InChIKey: BOVGTQGAOIONJV-KDWZCNHSSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2
計算された属性
- せいみつぶんしりょう: 327.15546970g/mol
- どういたいしつりょう: 327.15546970g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 86.9Ų
じっけんとくせい
- ゆうかいてん: 180-182°C
Gliclazide-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G409877-1mg |
Gliclazide-d4 |
1185039-30-8 | 1mg |
$ 176.00 | 2023-09-07 | ||
ChemScence | CS-0169650-5mg |
Gliclazide-d4 |
1185039-30-8 | 5mg |
$450.0 | 2022-04-28 | ||
ChemScence | CS-0169650-10mg |
Gliclazide-d4 |
1185039-30-8 | 10mg |
$720.0 | 2022-04-28 | ||
1PlusChem | 1P008XB7-1mg |
Gliclazide-d4 |
1185039-30-8 | ≥99% deuterated forms (d1-d4) | 1mg |
$203.00 | 2023-12-26 | |
1PlusChem | 1P008XB7-5mg |
Gliclazide-d4 |
1185039-30-8 | ≥99% deuterated forms (d1-d4) | 5mg |
$717.00 | 2023-12-26 | |
Key Organics Ltd | ES-2545-100mg |
Gliclazide-D4 |
1185039-30-8 | >95% | 100mg |
£2813.00 | 2025-02-09 | |
A2B Chem LLC | AE15619-5mg |
Gliclazide-d4 |
1185039-30-8 | ≥99% deuterated forms (d1-d4) | 5mg |
$546.00 | 2024-04-20 | |
TRC | G409877-10mg |
Gliclazide-d4 |
1185039-30-8 | 10mg |
$ 634.00 | 2023-09-07 | ||
TRC | G409877-5mg |
Gliclazide-d4 |
1185039-30-8 | 5mg |
$ 357.00 | 2023-09-07 | ||
ChemScence | CS-0169650-1mg |
Gliclazide-d4 |
1185039-30-8 | 1mg |
$120.0 | 2022-04-28 |
Gliclazide-d4 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Gliclazide-d4に関する追加情報
Professional Introduction to Gliclazide-d4 (CAS No: 1185039-30-8)
Gliclazide-d4, a deuterated derivative of the well-known antidiabetic drug Gliclazide, is a compound of significant interest in the field of pharmaceutical chemistry and metabolomics. With a CAS number of 1185039-30-8, this isotope-labeled analog has garnered attention for its applications in drug development, metabolic studies, and diagnostic research. The introduction of deuterium atoms into the molecular structure not only enhances the stability and longevity of the compound in analytical techniques but also provides valuable insights into its pharmacokinetic behavior.
The use of deuterated compounds in pharmaceutical research has become increasingly prevalent due to their ability to serve as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the case of Gliclazide-d4, the incorporation of deuterium at specific positions allows researchers to accurately quantify the parent compound and its metabolites in biological matrices. This is particularly crucial in clinical trials where precise measurement of drug levels is essential for assessing efficacy and safety.
Recent advancements in metabolomics have highlighted the importance of stable isotope labeling in understanding drug metabolism. Studies have demonstrated that deuterated analogs can provide detailed information about metabolic pathways and enzyme kinetics. For instance, research on Gliclazide-d4 has revealed insights into its metabolism in humans, showing that it undergoes primarily oxidative biotransformation involving cytochrome P450 enzymes. This information is invaluable for optimizing drug dosages and predicting potential drug-drug interactions.
The pharmacological properties of Gliclazide-d4 are comparable to those of its parent compound, Gliclazide, which is a second-generation sulfonylurea used to treat type 2 diabetes mellitus. Gliclazide works by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The deuterated version maintains this therapeutic effect while offering enhanced analytical utility. This makes Gliclazide-d4 an excellent tool for researchers studying insulin secretion dynamics and glucose homeostasis.
In addition to its role in metabolic studies, Gliclazide-d4 has found applications in drug discovery and development. Its stable isotope labeling allows for the creation of labeled probes that can be used to track the distribution and interaction of Gliclazide within biological systems. This approach has been particularly useful in preclinical studies where researchers aim to understand how a drug behaves before it reaches human trials. The use of such labeled compounds can significantly reduce experimental variability and improve the reliability of study results.
The synthesis of Gliclazide-d4 presents unique challenges due to the need for precise isotopic incorporation. Advanced synthetic techniques, such as deuterium exchange reactions and isotopic labeling methods, are employed to achieve the desired molecular structure. These methods require meticulous control over reaction conditions to ensure high isotopic purity. The development of efficient synthetic routes for deuterated compounds like Gliclazide-d4 is an ongoing area of research in pharmaceutical chemistry.
The impact of stable isotope labeling on drug development cannot be overstated. By providing detailed information about drug metabolism and pharmacokinetics, compounds like Gliclazide-d4 enable more informed decisions during the drug discovery process. This can lead to faster development cycles, reduced costs, and improved patient outcomes. As pharmaceutical research continues to evolve, the role of deuterated analogs such as Gliclazide-d4 is expected to grow even further.
In conclusion, Gliclazide-d4 (CAS No: 1185039-30-8) represents a significant advancement in pharmaceutical chemistry and metabolomics. Its applications in metabolic studies, drug discovery, and clinical research underscore its importance as a tool for understanding and improving therapeutic interventions. The continued exploration of deuterated derivatives like this one promises to yield further insights into drug mechanisms and enhance our ability to develop safer and more effective treatments for type 2 diabetes mellitus and other diseases.
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